molecular formula C8H10N2S2 B3181082 Dimethyl pyridin-2-ylcarbonimidodithioate CAS No. 53687-90-4

Dimethyl pyridin-2-ylcarbonimidodithioate

Cat. No.: B3181082
CAS No.: 53687-90-4
M. Wt: 198.3 g/mol
InChI Key: NMPVAHVZPACQSB-UHFFFAOYSA-N
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Description

The pyridin-2-ylcarbonimidodithioate ligand is a sulfur-containing chelating agent often used in coordination chemistry. In , it coordinates with palladium(II) in a square-planar geometry alongside triphenylphosphine ligands.

Properties

IUPAC Name

1,1-bis(methylsulfanyl)-N-pyridin-2-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-11-8(12-2)10-7-5-3-4-6-9-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPVAHVZPACQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=CC=CC=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyridin-2-ylcarbonimidodithioate can be synthesized through various methods. One common approach involves the reaction of pyridine-2-carbonitrile with dimethylamine and carbon disulfide under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize high-purity starting materials and advanced catalytic systems to ensure high yields and product purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridin-2-ylcarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dimethyl pyridin-2-ylcarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its sulfur-containing moiety can interact with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Coordination Chemistry Analog: [Pd(C₆H₄N₂S₂)(C₁₈H₁₅P)₂]

  • Structure : The palladium complex in features a bidentate pyridin-2-ylcarbonimidodithioate ligand, forming a PdP₂S₂ coordination sphere. Bond lengths and angles align with typical Pd–S and Pd–P interactions (e.g., Pd–S = ~2.30–2.35 Å) .
  • Comparison to Other Thioamide Complexes: Nickel analogs: Nickel-thioamide complexes often exhibit tetrahedral or octahedral geometries, contrasting with the square-planar geometry of Pd(II) complexes . Platinum analogs: Platinum(II) complexes with similar ligands may show distinct reactivity in catalysis or medicinal applications due to differing metal electronegativities and redox potentials.

(b) Functional Analog: Dimethyl Fumarate (DMF)

Though unrelated structurally, DMF () serves as a therapeutic benchmark for immunomodulation. Key differences:

Parameter Dimethyl Fumarate (DMF) Pyridin-2-ylcarbonimidodithioate Derivatives
Primary Use Multiple sclerosis therapy Coordination chemistry, catalysis
Mechanism Nrf2 pathway activation, Th2 immune modulation Metal chelation, ligand-based reactivity
Clinical Efficacy 79.9% NEDA in MS patients No clinical data available
Structural Features Esterified fumaric acid Sulfur-nitrogen chelating ligand

Biological Activity

2-Amino-5-(propan-2-yloxy)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This compound is part of a broader class of benzoic acid derivatives that exhibit significant pharmacological potential, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article reviews the biological activities associated with 2-amino-5-(propan-2-yloxy)benzoic acid, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-amino-5-(propan-2-yloxy)benzoic acid is characterized by an amino group and a propan-2-yloxy substituent on the benzene ring. Its molecular formula is C10H13NO3, and it has a molecular weight of 197.22 g/mol. This structure facilitates interaction with various biological targets, enhancing its therapeutic potential.

1. Antimicrobial Activity

Research has demonstrated that 2-amino-5-(propan-2-yloxy)benzoic acid exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. A study highlighted its effectiveness against strains of Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

2. Anti-inflammatory Effects

The compound has been shown to inhibit key inflammatory mediators. In vitro studies indicated a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human fibroblasts treated with the compound at concentrations ranging from 1 to 10 µM.

3. Antioxidant Activity

The antioxidant capacity of 2-amino-5-(propan-2-yloxy)benzoic acid was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 25 µM.

4. Cytotoxicity

Cytotoxicity studies conducted on various cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, with an IC50 value around 15 µM.

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the antibacterial efficacy of 2-amino-5-(propan-2-yloxy)benzoic acid in patients with skin infections caused by resistant bacterial strains. The treatment resulted in a significant reduction in infection severity within two weeks, supporting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory properties, researchers investigated the mechanism by which this compound modulates NF-kB signaling pathways in activated macrophages. The findings suggested that it effectively downregulates NF-kB activation, leading to decreased expression of inflammatory genes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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